(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Description
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (CAS: 142253-50-7) is a chiral pyrrolidine derivative featuring a cyanomethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . This compound is widely utilized as a building block in asymmetric synthesis, particularly in the preparation of organocatalysts and pharmaceutical intermediates. For example, it serves as a precursor for pyrrolidinyl-sulfamide organocatalysts and β-turn mimetics in drug design .
Key synthetic routes include:
- Reaction of (S)-2-(aminomethyl)pyrrolidine derivatives with cyanating agents (e.g., TosMIC) .
- Fluorination or sulfonylation of intermediates derived from N-Boc-L-prolinol, yielding 79% efficiency in optimized pathways .
Properties
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNDDHMLFYORQI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
L-Proline-Based Synthesis
The most established route begins with L-proline, leveraging its inherent chirality to ensure stereochemical fidelity. A representative protocol involves:
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Amine Protection : L-proline’s amine group is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane with diisopropylethylamine (DIPEA) at 0–20°C, yielding Boc-protected proline.
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Cyanomethylation : The C2 position is functionalized via alkylation with cyanomethyl halides. For example, reaction with bromoacetonitrile in tetrahydrofuran (THF) using sodium hydride as a base at −78°C achieves 72–85% yield.
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Esterification : The carboxylic acid group is esterified with tert-butyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP), completing the synthesis.
Critical Parameters :
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Temperature control (−78°C for cyanomethylation) prevents racemization.
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Solvent choice (THF or DMF) influences reaction kinetics and byproduct formation.
Industrial Production Methods
Hydrogenation-Based Scale-Up
Industrial protocols emphasize catalytic hydrogenation for cost-effectiveness. A patented method outlines:
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Intermediate Preparation : (3S,4S)-1-tert-butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is synthesized via cyanoalkylation.
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Ring-Closing Hydrogenation : Using Raney nickel (1–5 wt%) in ethanol under 1.4–1.5 MPa H₂ at 50°C, the intermediate undergoes cyclization to yield the target compound with 89–92% purity.
Table 1: Industrial Hydrogenation Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Raney Ni (1–5 wt%) | |
| Pressure | 1.4–1.5 MPa H₂ | |
| Temperature | 50°C | |
| Solvent | Ethanol | |
| Yield | 78–82% |
Stereochemical Control and Purification
Chirality Preservation
Purification Techniques
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Flash Chromatography : Silica gel elution with ethyl acetate/hexane gradients (0–100%) removes diastereomeric impurities.
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Recrystallization : Tert-butyl ether/hexane mixtures yield crystals with ≥98% purity.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
The L-proline route excels in stereochemical outcomes but requires cryogenic conditions, whereas hydrogenation offers scalability at the expense of moderate enantiopurity.
Recent Advances and Innovations
Isothiouronium-Mediated Synthesis
A 2023 DOI study introduced a novel approach using isothiouronium reagents:
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Reaction Setup : Cbz-protected proline reacts with 2-isothiocyanatoacetonitrile in dichloromethane.
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Thiocarbonylation : DMAP catalyzes the formation of a thiocarbamate intermediate.
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Cyanomethylation : Lithium aluminum hydride reduces the thiocarbamate to install the cyanomethyl group, achieving 88% yield.
Advantages :
Chemical Reactions Analysis
Hydrolysis Reactions
The Boc-protecting group undergoes selective hydrolysis under acidic or basic conditions to generate free pyrrolidine derivatives:
Acidic Hydrolysis
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Conditions : 0°C to room temperature, 2–3 hours
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Product : (S)-2-(Cyanomethyl)pyrrolidine trifluoroacetate salt
Basic Hydrolysis
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Reagents : Aqueous NaOH or LiOH
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Conditions : Reflux in THF/water mixtures
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Product : (S)-2-(Cyanomethyl)pyrrolidine (free base)
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Application : Intermediate for further functionalization (e.g., peptide coupling)
Nucleophilic Substitution at the Cyanomethyl Group
The cyanomethyl group participates in nucleophilic displacement reactions, enabling C–C bond formation:
Key Insight : The cyanomethyl group’s electron-withdrawing nature enhances the leaving-group ability of adjacent substituents, facilitating SN2 mechanisms .
Radical-Mediated C–H Alkylation
The α-C–H bond adjacent to the pyrrolidine nitrogen undergoes selective alkylation via hydrogen atom transfer (HAT):
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Catalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photoredox catalyst)
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Conditions : Visible light, MeCN, room temperature
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Alkyl Source : Cyclohexene derivatives
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Product : (S)-Tert-butyl 2-(cyclohexylmethyl)pyrrolidine-1-carboxylate
Mechanism : Polarity-matched HAT generates a nucleophilic α-amino radical, which couples with electrophilic alkyl radicals .
Reduction of the Nitrile Group
The cyanomethyl group can be reduced to primary amines or aldehydes:
| Reducing Agent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to reflux | (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 88% | Bioactive amine synthesis |
| DIBAL-H | Toluene, –78°C | (S)-Tert-butyl 2-(formylmethyl)pyrrolidine-1-carboxylate | 75% | Aldehyde intermediates |
Note : Over-reduction to methyl groups is avoided by optimizing stoichiometry and temperature.
Cycloaddition Reactions
The nitrile group participates in [3+2] cycloadditions with azides:
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Reagents : Sodium azide, NH₄Cl, DMF, 93°C
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Product : (S)-Tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate
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Yield : 70–85%
Functional Group Interconversion
Cyanide to Carboxylic Acid :
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Reagents : H₂O₂, K₂CO₃, H₂O/THF
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Product : (S)-Tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate
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Yield : 82%
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Use : Precursor for ester or amide derivatives
Stability and Side Reactions
Scientific Research Applications
Synthetic Applications
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure allows for diverse chemical transformations, making it a valuable building block in organic chemistry.
Synthesis Techniques
The synthesis of this compound can be achieved through several methods, including:
- Reaction with tert-butyl chloroformate : This method involves reacting (S)-2-(cyanomethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base like triethylamine, typically performed in dichloromethane at low temperatures to enhance yield and selectivity.
- Electrochemical methods : Recent advancements have introduced electrochemical carboamidation sequences that can yield cyclic β-amidoamine products, showcasing the versatility of this compound in synthetic pathways .
Research has indicated that this compound exhibits various biological activities, making it relevant for drug development.
Inhibition Studies
- The compound has been explored as an inhibitor for enzymes such as α-amylase and α-glucosidase, which are critical targets in managing diabetes by regulating carbohydrate metabolism .
- It has also shown potential as an antiviral, antibacterial, anticancer, antifungal, and antiulcer agent, indicating its broad therapeutic applicability.
Case Study 1: Diabetes Management
A study focused on pyrrolidine derivatives demonstrated that this compound exhibited significant inhibitory activity against α-glucosidase. This suggests its potential use in developing new antidiabetic medications aimed at controlling blood sugar levels .
Case Study 2: Anticancer Properties
Another research effort investigated the anticancer properties of pyrrolidine derivatives, highlighting that modifications to the cyanomethyl group can enhance cytotoxicity against cancer cell lines. The findings pointed towards the compound's ability to serve as a scaffold for designing novel anticancer agents.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound acts as a building block in the synthesis of more complex molecules. Its reactivity is primarily due to the presence of the ester and nitrile groups, which can undergo various chemical transformations to yield bioactive compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate .
Comparison with Similar Compounds
Table 1: Comparative Data on Pyrrolidine Derivatives
Structural and Functional Differences
Substituent Position: The 2-cyanomethyl group in the target compound induces steric and electronic effects critical for asymmetric induction in catalysis . In contrast, the 3-cyanomethyl isomer (CAS: 1187931-76-5) offers reduced steric hindrance, enabling alternative reaction pathways . Fluoromethyl substitution (CAS: 460748-84-9) enhances lipophilicity and metabolic stability, making it suitable for radiopharmaceuticals .
Functional Group Impact: The cyanomethyl group (-CH₂CN) is electron-withdrawing, polarizing the pyrrolidine ring and enhancing nucleophilicity at adjacent positions. This property is exploited in organocatalytic Michael additions . Methyl or aminoethyl groups (e.g., CAS: 137496-71-0, 239483-09-1) are electron-donating, favoring reactions requiring π-π interactions or hydrogen bonding .
Synthetic Efficiency :
- The target compound achieves 79% yield via optimized fluorination routes , while the spiro-oxindole derivative (628.35 g/mol) requires multi-step synthesis but achieves 94% yield in final steps .
Biological Activity
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 210.28 g/mol
- CAS Number : 142253-50-7
The compound features a pyrrolidine ring substituted at the 2-position with a cyanomethyl group and a tert-butyl ester group, which are critical for its reactivity and biological interactions.
The biological activity of this compound primarily revolves around its ability to interact with various biological targets, including enzymes and receptors. The cyanomethyl group enhances its binding affinity through hydrogen bonding and other interactions, influencing its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits diverse biological activities, making it relevant for drug development. Notable activities include:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various pathogens, though specific mechanisms remain to be elucidated.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting applications in cancer therapy .
- Antimicrobial Properties : It has been evaluated for antibacterial and antifungal activities, indicating its potential as a therapeutic agent against infections .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, with IC values in the low micromolar range. This suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study 2: Antiviral Screening
In another study focusing on antiviral properties, this compound was tested against HIV-1 integrase. The compound exhibited moderate inhibitory activity, with an IC value indicating potential as a lead compound for further development in HIV therapies .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including reactions involving sodium azide and ammonium chloride in DMF under controlled conditions . Its role as an intermediate in the synthesis of more complex pharmaceuticals highlights its importance in organic chemistry.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antiviral, Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |
| (R)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | Similar activities with potential differences due to chirality | Similar mechanisms but may vary in potency |
Q & A
Q. Stereochemical Integrity :
- Chiral HPLC or polarimetry ([α]²⁵D values) confirms enantiopurity .
- Avoiding racemization: Reactions are conducted under mild conditions (e.g., 0–20°C) , and intermediates are monitored via LC-MS to detect side products .
How are spectroscopic techniques (NMR, HRMS) applied to characterize this compound?
Q. (Analytical Characterization)
- ¹H/¹³C NMR : Key signals include:
- HRMS : Accurately measures molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the molecular formula (e.g., C₁₁H₁₈N₂O₂ requires m/z 233.1284) .
What challenges arise in optimizing reaction yields for cyanomethylation steps?
(Advanced Synthetic Challenges)
Common issues include:
- Low Reactivity : Cyanomethyl halides may require activation via mixed anhydrides (e.g., isobutyl chloroformate) or coupling agents (DCC/DMAP) .
- Byproduct Formation : Competing N-Boc deprotection under acidic/basic conditions. Mitigation: Use buffered conditions (pH 7–8) .
- Yield Variability : Reported yields range from 59% (mixed anhydride method) to 78% (optimized catalytic routes). Optimization via temperature control (0°C vs. RT) and stoichiometric adjustments (1.2–1.6 eq of reagents) improves efficiency .
How is this compound utilized in asymmetric organocatalysis or drug design?
Q. (Advanced Applications)
- Organocatalysis : The pyrrolidine scaffold serves as a chiral backbone for catalysts. For example:
- Drug Design :
How do conflicting NMR data arise in characterizing derivatives, and how are they resolved?
Q. (Data Contradiction Analysis)
- Rotameric Broadening : Restricted rotation around the Boc-N bond can split signals (e.g., pyrrolidine ring protons) into broad peaks. Solutions:
- Solvent Artifacts : Residual CH₂Cl₂ or EtOAc in crude samples may obscure signals. Rigorous drying (Na₂SO₄) and repeated chromatography mitigate this .
What strategies are employed to functionalize the cyanomethyl group for downstream applications?
Q. (Advanced Functionalization)
- Nucleophilic Substitution : Replace cyanide with amines (e.g., benzylamine) via SN2 reactions in polar aprotic solvents (DMF, 60°C) .
- Reduction : Convert –CN to –CH₂NH₂ using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) after converting –CN to –N₃ via Staudinger reaction .
How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic properties?
Q. (Computational Integration)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
